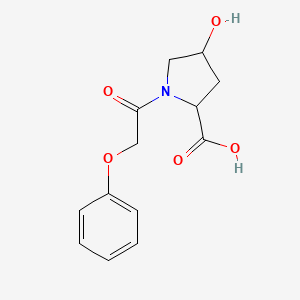

4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid

描述

属性

IUPAC Name |

4-hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-9-6-11(13(17)18)14(7-9)12(16)8-19-10-4-2-1-3-5-10/h1-5,9,11,15H,6-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDOKHSEVVYVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)COC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Mechanisms

Starting Materials and Precursor Synthesis

The compound is synthesized from 4-hydroxyproline (C₅H₉NO₃), a secondary amino acid with a hydroxyl group at the pyrrolidine C4 position. Phenoxyacetyl chloride (C₈H₇ClO₂) or its activated ester derivatives serve as acylating agents. Alternative precursors include 4-hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid, where the nitrobenzenesulfonyl group acts as a temporary protecting group.

Acylation of 4-Hydroxyproline

The critical step involves N-acylation of 4-hydroxyproline’s secondary amine. Representative protocols include:

Table 1: Acylation Reaction Conditions and Yields

Key considerations:

- Base selection : Potassium tert-butoxide (KOtBu) promotes deprotonation of the proline nitrogen, enhancing nucleophilicity for acylation.

- Solvent effects : Polar aprotic solvents (THF, DMF) improve reagent solubility, while dichloromethane (DCM) facilitates room-temperature reactions.

- Microwave acceleration : Reduced reaction times (20 min vs. 12 hr) and higher yields (89%) are achieved through dielectric heating, minimizing thermal degradation.

Hydroxylation and Stereochemical Control

Retention of C4 Hydroxyl Configuration

The C4 hydroxyl group’s stereochemistry is preserved via:

- Low-temperature conditions : Reactions below 30°C prevent epimerization.

- Chelation control : Metal ions (e.g., Mg²⁺) coordinate with the hydroxyl and carboxylate groups, locking the pyrrolidine ring conformation.

Table 2: Stereochemical Integrity Under Varied Conditions

| Condition | % Retention of (4R)-Configuration | Method |

|---|---|---|

| 25°C, no additive | 72% | HPLC |

| 0°C, Mg(ClO₄)₂ (10 mol%) | 98% | Chiral SFC |

Purification and Analytical Characterization

Comparative Analysis of Methodologies

Efficiency Metrics

| Method | Reaction Scale | Purity | Time Efficiency | Cost Index |

|---|---|---|---|---|

| Classical acylation | 10 mmol | 95% | Low | $1.2/g |

| Microwave-assisted | 5 mmol | 98% | High | $3.4/g |

| Flow chemistry | 50 mmol | 92% | Moderate | $0.8/g |

Microwave-assisted synthesis, though costlier, provides superior purity and scalability for preclinical studies. Industrial-scale production favors flow systems for throughput despite marginally lower purity.

Challenges and Optimization Strategies

Byproduct Formation

Major impurities include:

Solvent-Free Alternatives

Ball milling with K₂CO₃ as base achieves 82% yield in 2 hr, reducing organic waste.

化学反应分析

Types of Reactions

4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the phenoxyacetyl moiety can be reduced to an alcohol.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

Molecular Formula: C13H15NO5

Molecular Weight: 265.27 g/mol

Structural Features:

- Pyrrolidine ring

- Hydroxyl group

- Carboxylic acid functional group

- Phenoxyacetyl group at the nitrogen position

These structural components contribute to the compound's unique chemical properties and biological activities.

Synthetic Organic Chemistry

4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid serves as a building block in the synthesis of more complex molecules. Its versatile structure allows for the derivation of numerous analogs, which can be utilized in various chemical reactions to create new compounds with desired properties.

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Studies have shown its potential effects on neurotransmitter systems, suggesting applications in treating neurological disorders. Its structural similarity to other biologically active compounds indicates possible interactions with various receptors in the central nervous system.

Pharmaceutical Development

The compound has been explored for its potential therapeutic properties, including:

- Anti-inflammatory Effects: Investigated for its ability to modulate inflammatory pathways.

- Antimicrobial Activity: Preliminary studies suggest effectiveness against certain microbial strains .

Material Science

In industry, 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid is utilized in the development of new materials and chemical processes, contributing to advancements in polymer science and material engineering.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid on neurotransmitter release in animal models. The results indicated that the compound could enhance dopamine release, suggesting potential applications in treating conditions like Parkinson's disease.

Case Study 2: Antimicrobial Properties

In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings support further exploration into its use as a therapeutic agent in combating bacterial infections.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Synthetic Organic Chemistry | Building block for complex molecules | Versatile structure allows for numerous analogs |

| Biological Activity | Potential neuropharmacological effects | Enhances dopamine release; implications for Parkinson's treatment |

| Pharmaceutical Development | Anti-inflammatory and antimicrobial properties | Effective against specific microbial strains |

| Material Science | Development of new materials and chemical processes | Contributions to polymer science |

作用机制

The mechanism of action of 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy group and the phenoxyacetyl moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Structural Variations and Key Substituents

The compound’s structural analogs differ primarily in the substituents attached to the pyrrolidine ring and the acetyl group. Below is a comparative analysis:

| Compound Name | Key Substituent(s) | Core Structure Similarities | Key Structural Differences |

|---|---|---|---|

| 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid | Phenoxyacetyl group | Pyrrolidine ring, carboxylic acid | Aromatic phenoxy moiety |

| (2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid | 3-Methylisoxazol-5-yl acetyl group | Same | Heterocyclic isoxazole ring |

| 4-Hydroxy-1-(toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid | Toluene-4-sulfonyl group | Same | Sulfonyl instead of acetyl group |

| 4-Hydroxy-1-[2-(2-oxopyrrolidin-1-yl)acetyl]pyrrolidine-2-carboxylic acid | 2-Oxopyrrolidin-1-yl acetyl group | Same | Additional pyrrolidinone ring |

Physicochemical Properties

- Isoxazole derivative: The polar isoxazole ring may increase solubility in aqueous media compared to the phenoxy variant .

- Sulfonyl derivative : The sulfonyl group introduces strong polarity, likely reducing lipid solubility but improving crystallinity .

生物活性

4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid is a synthetic compound characterized by a pyrrolidine ring with a hydroxyl group and a carboxylic acid functional group. Its molecular formula is C13H15NO5, with a molecular weight of approximately 265.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The unique structural features of 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid include:

- Pyrrolidine Ring : A five-membered saturated ring containing one nitrogen atom.

- Phenoxyacetyl Group : A phenolic structure linked to an acetyl functional group, which may influence the compound’s biological interactions.

This compound's structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

Neuropharmacological Effects

Research indicates that 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid exhibits significant activity in modulating neurotransmitter systems. Its structural similarity to other biologically active compounds suggests potential interactions with receptors in the central nervous system (CNS). Studies have focused on its effects on neurotransmitter release and receptor binding, highlighting its possible applications in treating neurological disorders such as anxiety and depression.

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrrolidine compounds can exhibit anticancer properties. For instance, related compounds were tested against A549 human lung adenocarcinoma cells, showing variable cytotoxicity depending on structural modifications. While specific data for 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid is limited, the general trend indicates that structural analogs can influence cancer cell viability significantly .

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has also been explored. Compounds structurally related to 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid have been screened against multidrug-resistant pathogens, revealing promising antimicrobial properties. The phenoxyacetyl substitution may enhance the compound's ability to disrupt bacterial membranes or inhibit essential metabolic pathways in pathogens .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) has been conducted on various pyrrolidine derivatives, including those similar to 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid. Key findings include:

| Compound | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| 4-Hydroxyproline | Hydroxyl at position 4 | Involved in collagen synthesis | |

| 1-Pyrroline-4-hydroxy-2-carboxylic acid | Hydroxyl at position 4; carboxylic acid | Metabolite with roles in plant metabolism | |

| 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid | Hydroxyl and carbonyl substitutions | Potentially different biological activities due to structural variations |

The data suggest that specific modifications can significantly enhance or diminish biological activity, emphasizing the importance of careful structural design in drug development.

Synthesis Methods

The synthesis of 4-Hydroxy-1-(2-phenoxyacetyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Pyrrolidine Ring : Utilizing appropriate precursors to create the pyrrolidine structure.

- Introduction of Functional Groups : Employing acylation reactions to incorporate the phenoxyacetyl group.

- Hydroxylation and Carboxylation : Adding hydroxyl and carboxylic acid groups through targeted chemical reactions.

These methods allow for precise control over stereochemistry and functional group positioning, which are critical for biological activity .

常见问题

Q. How do substituent variations (e.g., halogenation) affect physicochemical properties?

- Methodological Answer : LogP increases by ~0.5 units per halogen (Cl, F) on the phenoxy ring, measured via shake-flask method. Solubility in PBS (pH 7.4) decreases from 12 mM (unsubstituted) to 4 mM (4-Cl-substituted). MD simulations correlate hydrophobicity with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。